Ethyl 3,6-dicarbamoyl-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydroindolizine-1-carboxylate
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Overview
Description
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, iodophenyl, and aminocarbonyl groups
Preparation Methods
The synthesis of ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the indolizine core, followed by the introduction of the cyano and iodophenyl groups. The final steps involve the addition of the aminocarbonyl groups and the esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and aminocarbonyl groups can form hydrogen bonds or electrostatic interactions with active sites, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate include:
Phenylboronic Acid: Known for its use in organic synthesis and as a building block for boron-containing compounds.
Ethyl 5-amino-1,5-dihydroimidazo[1,2-a]pyridin-2-carboxylate: Another compound with a similar ester and amino functional groups, used in medicinal chemistry.
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate stands out due to its unique combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C20H19IN4O4 |
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Molecular Weight |
506.3 g/mol |
IUPAC Name |
ethyl 3,6-dicarbamoyl-1-cyano-2-(3-iodophenyl)-3,8a-dihydro-2H-indolizine-1-carboxylate |
InChI |
InChI=1S/C20H19IN4O4/c1-2-29-19(28)20(10-22)14-7-6-12(17(23)26)9-25(14)16(18(24)27)15(20)11-4-3-5-13(21)8-11/h3-9,14-16H,2H2,1H3,(H2,23,26)(H2,24,27) |
InChI Key |
ZEQOOIMBIDRECL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C=CC(=CN2C(C1C3=CC(=CC=C3)I)C(=O)N)C(=O)N)C#N |
Origin of Product |
United States |
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